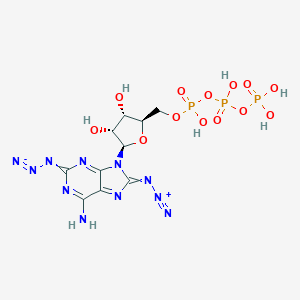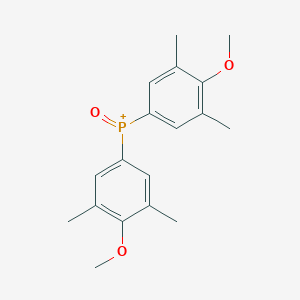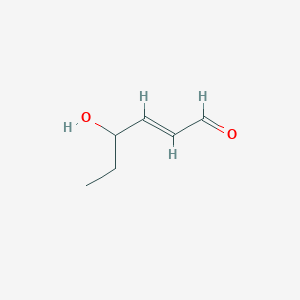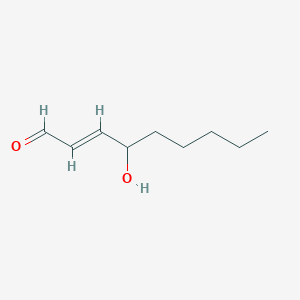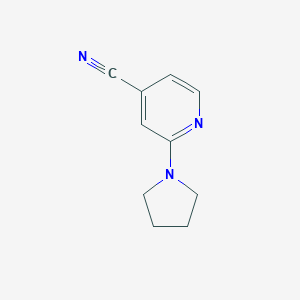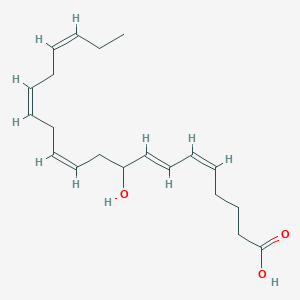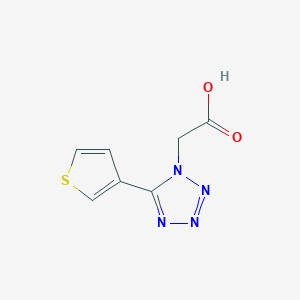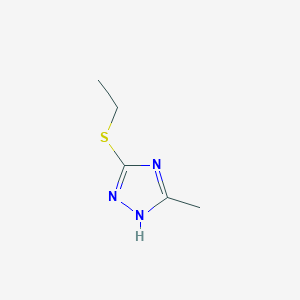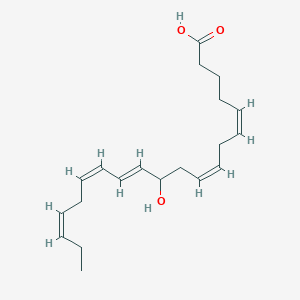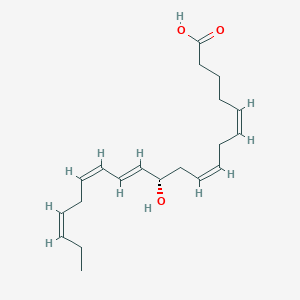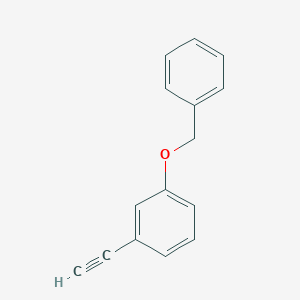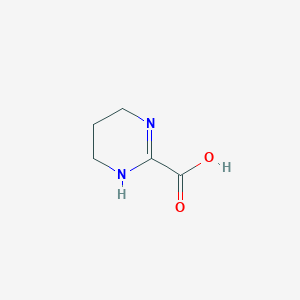
1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid (THP) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. THP has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid is not fully understood. However, studies have suggested that 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid may exert its biological effects through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has also been shown to interact with various cellular targets, including enzymes and receptors.
Effets Biochimiques Et Physiologiques
1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid can modulate the activity of various enzymes, including COX-2, MMP-9, and PKC. 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has also been shown to interact with various receptors, including the P2X7 receptor and the adenosine A2A receptor. In addition, 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has been found to affect various physiological processes, including inflammation, angiogenesis, and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. In addition, 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid can be unstable under certain conditions, which can affect its biological activity.
Orientations Futures
There are several future directions for the study of 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid. One area of research is the development of new synthetic methods for 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid that are more efficient and environmentally friendly. Another area of research is the identification of new biological targets for 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid. Finally, there is a need for further studies to determine the safety and efficacy of 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid in vivo, which could lead to the development of new therapeutic agents based on 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid.
In conclusion, 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid is a promising compound that has potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid represents an exciting area of research in medicinal chemistry and has the potential to lead to the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid can be achieved through several methods, including the Biginelli reaction and the Hantzsch reaction. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. Both methods have been shown to be effective in synthesizing 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid with high yields.
Applications De Recherche Scientifique
1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. Studies have shown that 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has also been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells. In addition, 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has been shown to exhibit anti-viral properties by inhibiting the replication of certain viruses.
Propriétés
Numéro CAS |
129578-99-0 |
|---|---|
Nom du produit |
1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid |
Formule moléculaire |
C5H8N2O2 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
1,4,5,6-tetrahydropyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C5H8N2O2/c8-5(9)4-6-2-1-3-7-4/h1-3H2,(H,6,7)(H,8,9) |
Clé InChI |
GBQXFUIEIKDGHL-UHFFFAOYSA-N |
SMILES |
C1CNC(=NC1)C(=O)O |
SMILES canonique |
C1CNC(=NC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



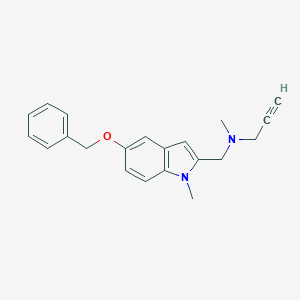
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)
